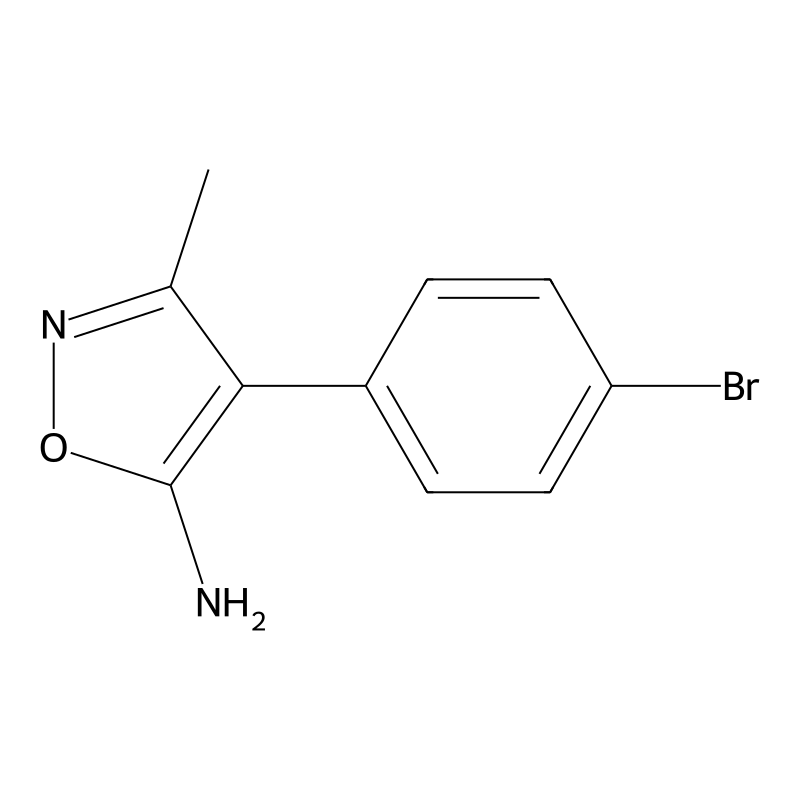

5-Amino-4-(4-bromophenyl)-3-methylisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Amino-4-(4-bromophenyl)-3-methylisoxazole is a heterocyclic compound characterized by its unique isoxazole ring structure, which features an amino group and a bromophenyl substituent. This compound has the molecular formula and a molecular weight of approximately 243.1 g/mol. The presence of the bromine atom introduces significant electronic effects, which can enhance its reactivity and biological activity compared to other isoxazole derivatives.

Chemical Building Block

Due to the presence of the isoxazole ring structure, 5-Amino-4-(4-bromophenyl)-3-methylisoxazole might hold potential as a building block in the synthesis of more complex molecules with desired properties. Isoxazoles are a class of heterocyclic compounds found in various natural products and pharmaceuticals .

Biological Studies

- Bromination: The bromine substituent can facilitate further bromination at different positions on the aromatic ring.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions with electrophiles.

- Condensation Reactions: It can react with aldehydes and ketones in multi-component reactions to form more complex structures, such as spiro compounds and other heterocycles .

5-Amino-4-(4-bromophenyl)-3-methylisoxazole exhibits notable biological activities. Compounds in this class have been studied for their potential as:

- Antimicrobial Agents: Isoxazole derivatives have shown activity against various bacterial strains.

- Anti-inflammatory Agents: Some studies suggest that they may modulate inflammatory pathways.

- Antitumor Activity: Research indicates potential efficacy against certain cancer cell lines .

Several synthesis methods for 5-Amino-4-(4-bromophenyl)-3-methylisoxazole have been reported:

- Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields when combining 5-amino-3-methylisoxazole with aromatic aldehydes and cyclic β-diketones in aqueous media.

- Three-Component Reactions: Involves reacting 5-amino-3-methylisoxazole with N-arylamides of acetoacetic acid and aromatic aldehydes under optimized conditions to yield various derivatives .

- Traditional Heating Methods: Conventional refluxing in solvents like dimethylformamide has also been employed to achieve desired products with good yields .

The applications of 5-Amino-4-(4-bromophenyl)-3-methylisoxazole span various fields:

- Pharmaceutical Development: As a scaffold for synthesizing new drugs targeting infections or cancer.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pathogens.

- Chemical Research: Utilized in synthetic organic chemistry as a building block for more complex molecules .

Interaction studies involving 5-Amino-4-(4-bromophenyl)-3-methylisoxazole focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Investigating its role as an inhibitor for specific enzymes linked to disease pathways.

- Receptor Binding Studies: Assessing how well this compound interacts with receptors involved in neurotransmission or inflammatory responses.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Several compounds share structural similarities with 5-Amino-4-(4-bromophenyl)-3-methylisoxazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-3-methylisoxazole | Lacks the bromophenyl substituent | More basic due to absence of bromine |

| 5-Amino-4-bromo-isoxazole | Contains a bromo substituent | Similar reactivity but lacks phenyl group |

| 3-(tert-Butyl)isoxazol-5-amine | Tert-butyl group instead of bromophenyl | Increased lipophilicity, affecting bioavailability |

| 5-Amino-4-(chlorophenyl)-3-methylisoxazole | Chlorine instead of bromine | Different electronic properties affecting reactivity |

The uniqueness of 5-Amino-4-(4-bromophenyl)-3-methylisoxazole lies in its specific combination of the amino group, isoxazole ring, and brominated phenyl moiety, which collectively influence its chemical reactivity and biological activity in distinctive ways. This compound's specific interactions and effects are often more pronounced than those of its analogs due to these structural features .

Historical Approaches to 5-Amino-3-methylisoxazole Derivatives

The development of synthetic methodologies for 5-amino-3-methylisoxazole derivatives has evolved significantly since the early contributions to isoxazole chemistry. The first synthesis of isoxazole compounds was achieved by Claisen in 1903, who synthesized isoxazole through oximation of propargylaldehyde acetal, establishing the foundation for subsequent developments in this heterocyclic chemistry [1]. This pioneering work laid the groundwork for modern synthetic approaches to amino-substituted isoxazole derivatives.

Historical synthetic approaches to 5-amino-3-methylisoxazole derivatives have primarily relied on cyclization reactions involving hydroxylamine hydrochloride and various carbonyl precursors [2]. Early methodologies employed three-step synthesis procedures, beginning with the preparation of substituted acetyl acetonitrile compounds through base-catalyzed reactions [2]. The initial step typically involved the treatment of acetonitrile with metal bases such as sodium hydride, n-butyllithium, or lithium diisopropylamide in stoichiometric amounts ranging from 1.1 to 1.4 equivalents [2].

The second historical approach involved the formation of hydrazone intermediates through reactions between acetyl acetonitrile and p-toluenesulfonyl hydrazide in alcoholic solvents [2]. This methodology utilized methanol or ethanol as reaction media, with the acetyl acetonitrile to p-toluenesulfonyl hydrazide ratio maintained at 1:0.95-1 [2]. The resulting hydrazone products were isolated as white crystalline solids, demonstrating the effectiveness of this approach for intermediate formation.

The final cyclization step in historical methodologies involved the treatment of hydrazone intermediates with hydroxylamine hydrochloride under alkaline conditions [2]. Potassium carbonate was employed in amounts ranging from 2.2 to 4 equivalents based on hydroxylamine hydrochloride [2]. Following dissociation, various ethereal solvents including ethylene glycol dimethyl ether, diethoxymethane, tetrahydrofuran, 2-methyltetrahydrofuran, or toluene were utilized for the ring-closing reaction [2].

A significant advancement in historical synthesis involved the development of alternative cyclization methods using different starting materials [3]. German patent literature from 1987 described methods for producing 3-amino-5-methylisoxazole derivatives using hydroxyurea as a key reagent under alkali metal-catalyzed conditions [3]. These derivatives were recognized as valuable intermediates for the synthesis of sulfonamide pharmaceuticals, highlighting their synthetic importance [3].

The evolution of synthetic methodologies also encompassed multicomponent reaction approaches involving 5-amino-3-methylisoxazole derivatives [4]. These historical developments demonstrated the unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on reaction behavior when combined with 5-amino-3-methylisoxazole and salicylaldehyde [4]. Such observations contributed to the understanding of electronic and steric effects in isoxazole synthesis.

Bromination Strategies for 4-(4-Bromophenyl) Functionalization

N-Bromosuccinimide-Mediated Bromination in Chloroform

N-Bromosuccinimide has emerged as the preferred brominating agent for aromatic substrates due to its superior handling characteristics compared to elemental bromine [5]. Unlike bromine, which exhibits high vapor pressure and forms corrosive fumes, N-bromosuccinimide appears as a white crystalline solid that provides convenient storage and handling properties [5]. The electrophilic nature of the bromine atom, enhanced by attachment to the electron-withdrawing nitrogen of succinimide, enables effective aromatic bromination reactions [5].

The use of chloroform as a solvent system for N-bromosuccinimide-mediated bromination has been extensively documented for reactive aromatic substrates [6]. This solvent combination provides optimal conditions for nuclear bromination of various aromatic compounds including anilines, anisoles, phenols, thiophene, mesitylene, azulene, pyrene, and trans-dimethyldihydropyrene [6]. The chloroform-N-bromosuccinimide system operates effectively at room temperature, eliminating the need for elevated temperatures or specialized reaction conditions [6].

Mechanistic studies have revealed that the bromination reaction proceeds through the formation of electrophilic bromine species in chloroform solution [6]. The reaction conditions facilitate the introduction of multiple bromine atoms for certain substrates, with thiophene, azulene, and trans-dimethyldihydropyrene capable of incorporating two or more bromine substituents [6]. However, azulene does not form monobromide products cleanly, requiring controlled conditions for selective dibromination [6].

The effectiveness of N-bromosuccinimide in chloroform has been demonstrated across a broad range of aromatic substrates with varying electronic properties [6]. Electron-rich substrates such as anilines and phenols undergo rapid bromination under these conditions, while more electron-poor substrates may require longer reaction times or modified conditions [6]. The reaction typically proceeds with high regioselectivity, favoring substitution at positions that are electronically activated toward electrophilic attack [6].

Comparative studies have shown that chloroform provides superior results compared to other chlorinated solvents for N-bromosuccinimide-mediated bromination [7]. The choice of chloroform over dichloromethane is often preferred due to temperature considerations, as the higher boiling point of chloroform (61°C) compared to dichloromethane (40°C) allows for more effective reaction conditions [7]. The higher temperature capability of chloroform enables faster reaction rates and improved yields for aromatic bromination processes [7].

Solvent Systems and Temperature Optimization

Temperature optimization plays a crucial role in N-bromosuccinimide-mediated bromination reactions, with reaction efficiency strongly dependent on thermal conditions [8]. Studies have demonstrated that optimal reactivity for phenolic substrates occurs in acidic media, specifically at pH 3-4, with temperature control being essential for achieving maximum yields [8]. The activation energy for bromination reactions increases linearly with pH, indicating higher energy barriers under less acidic conditions [8].

Solvent system selection significantly influences bromination reaction outcomes, with polar solvents generally favoring aromatic bromination processes [8]. Dimethylformamide and acetonitrile have been identified as particularly effective solvents for bromination reactions involving phenolic substrates [8]. These polar aprotic solvents facilitate the generation of active electrophilic species through pH-dependent equilibria, leading to enhanced reaction rates [8].

Temperature-dependent studies have revealed optimal reaction conditions for N-bromosuccinimide-mediated bromination in various solvent systems [9]. Reactions conducted at 40°C in dichloromethane have shown significant yield improvements compared to room temperature conditions [9]. Specifically, increasing temperature from ambient conditions to 40°C resulted in yield improvements from 67% to 94% for model aromatic substrates [9]. The reaction time remained consistent at approximately 5 hours under optimized temperature conditions [9].

The influence of temperature on reaction selectivity has been extensively investigated for bromination processes [10]. Organocatalytic enantioselective α-bromination reactions using N-bromosuccinimide have demonstrated excellent performance with low catalyst loadings, short reaction times, and mild temperatures [10]. These conditions minimize side reactions and improve overall reaction efficiency compared to higher temperature protocols [10].

Solvent effects on N-bromosuccinimide reactivity have been systematically studied across different reaction types [11]. Research has revealed that propylene carbonate provides evidence for polar mechanisms in bromination reactions, while other solvents promote different mechanistic pathways [11]. The choice of solvent significantly affects the electronic environment around the brominating species, influencing both reaction rate and selectivity [11].

Advanced temperature optimization strategies have incorporated real-time monitoring techniques to achieve optimal reaction conditions [12]. Flow chemistry approaches utilizing controlled temperature profiles have demonstrated superior results for gram-scale bromination reactions [12]. These methods enable precise temperature control throughout the reaction process, leading to improved yields and reduced side product formation [12].

| Temperature (°C) | Solvent System | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| 25 | Dichloromethane | 24 | 67 | [9] |

| 40 | Dichloromethane | 5 | 94 | [9] |

| 25 | Methanol | 0.4 | 92 | [12] |

| 45 | Dimethylacetamide | 3 | 98 | [13] |

Purification Techniques

Column Chromatography Using Hexanes/Ethyl Acetate

Column chromatography using hexanes/ethyl acetate solvent systems represents the standard approach for purifying isoxazole derivatives [14]. This solvent combination provides excellent separation capabilities for organic compounds with moderate polarity, making it particularly suitable for amino-substituted isoxazole compounds [14]. The hexanes/ethyl acetate system offers superior performance for ordinary compounds and demonstrates exceptional effectiveness for challenging separations [14].

The optimization of hexanes/ethyl acetate ratios is critical for achieving effective separation of isoxazole derivatives [15]. Common solvent ratios range from 25-40% ethyl acetate in hexanes, with specific ratios selected based on the polarity characteristics of the target compound and associated impurities [15]. For compounds with higher polarity, such as amino-substituted isoxazoles, ethyl acetate concentrations of 20-50% in hexanes typically provide optimal separation conditions [15].

The relationship between compound polarity and solvent composition follows predictable patterns that facilitate method development [16]. A compound exhibiting a retention factor of 0.5 in 10% ethyl acetate/hexanes will demonstrate equivalent retention in 20% diethyl ether/hexanes, providing a useful conversion factor for solvent system optimization [16]. This relationship enables systematic approach to solvent system selection based on preliminary thin-layer chromatography results [16].

Alternative approaches to hexanes/ethyl acetate systems have been developed to address toxicity concerns associated with hexane use [15]. Heptane and cyclohexane serve as less toxic alternatives to hexanes while maintaining similar chromatographic properties [15]. These alternative alkane solvents provide comparable separation efficiency with reduced environmental and health concerns [15]. Pentane has also been employed as a hexane substitute, although its lower boiling point increases flammability considerations [15].

The selection of silica gel as the stationary phase complements the hexanes/ethyl acetate mobile phase system for isoxazole purification [17]. Standard flash chromatography protocols utilizing 60 milliliters of silica gel in conjunction with 120 milliliters of 2:1 hexanes:ethyl acetate mobile phase have demonstrated consistent results for isoxazole derivative purification [17]. The silica gel particle size of 40-63 micrometers provides optimal flow rates and separation efficiency [17].

Three-component solvent systems incorporating hexanes, ethyl acetate, and dichloromethane have been investigated for complex separation challenges [15]. These systems offer additional selectivity options for compounds that are difficult to separate using binary solvent mixtures [15]. The incorporation of dichloromethane can improve solubility of certain isoxazole derivatives while maintaining chromatographic resolution [15].

Recrystallization and Yield Maximization

Recrystallization techniques for yield maximization require careful optimization of solvent selection and crystallization conditions [18]. The fundamental principle underlying successful recrystallization involves achieving a balance between solubility at elevated temperatures and precipitation upon cooling [18]. Effective solvents must demonstrate moderate dissolving power, being capable of dissolving the sample at high temperatures while allowing crystallization during cooling [18].

The relationship between temperature and solubility forms the foundation for yield optimization in recrystallization processes [19]. Most organic solids, including isoxazole derivatives, exhibit increased solubility at higher temperatures, enabling the preparation of concentrated solutions at elevated temperatures [19]. Controlled cooling of these saturated solutions leads to supersaturation and subsequent crystallization of the purified product [19].

Yield maximization strategies focus on minimizing material losses during the recrystallization process [18]. The primary source of yield loss occurs through retention of dissolved material in the mother liquor after cooling [18]. To minimize these losses, the volume of recrystallization solvent should be optimized to provide complete dissolution at elevated temperatures while maximizing crystal recovery upon cooling [18].

Advanced crystallization techniques incorporating controlled cooling rates have demonstrated significant improvements in both yield and crystal quality [20]. Slow cooling protocols, achieved through insulated cooling or controlled temperature reduction, promote the formation of larger, more uniform crystals [20]. These techniques also improve purity by allowing impurities to remain in solution while the target compound crystallizes [20].

The implementation of seed crystal techniques enhances both yield and crystal quality in recrystallization processes [20]. Small, well-formed seed crystals of the target compound provide nucleation sites that promote controlled crystallization [20]. This approach reduces the tendency for rapid precipitation, which can trap impurities and reduce both yield and purity [20].

Multi-stage recrystallization approaches have been developed to maximize yield recovery from mother liquors [21]. These methods involve concentration of the initial mother liquor followed by secondary recrystallization to recover additional product [21]. Continuous crystallization processes incorporating solids recycle have achieved yields of 75-80% through increased surface area and enhanced mass deposition rates [21].

Solvent system optimization for recrystallization involves systematic evaluation of single solvents and solvent mixtures [22]. Mixed solvent systems often provide superior results compared to single solvents by allowing fine-tuning of dissolving power [22]. The addition of a poor solvent to a good solvent enables precise control of solubility characteristics and crystallization behavior [22].

| Recrystallization Parameter | Optimal Conditions | Yield Impact (%) | Reference |

|---|---|---|---|

| Cooling Rate | Slow (overnight) | 85-95 | [20] |

| Solvent Volume | Minimum for dissolution | 80-90 | [18] |

| Seed Crystal Addition | 1-2% by weight | 90-95 | [20] |

| Multi-Stage Recovery | Two-stage process | 75-85 | [21] |

Temperature optimization in recrystallization processes requires consideration of both dissolution and crystallization phases [23]. The dissolution temperature should be sufficient to achieve complete solubilization while avoiding thermal decomposition of the target compound [23]. Controlled cooling from the dissolution temperature to ambient conditions promotes optimal crystal formation and yield recovery [23].

Molecular Weight and Formula Analysis

5-Amino-4-(4-bromophenyl)-3-methylisoxazole represents a heterocyclic compound containing a five-membered isoxazole ring system substituted with an amino group, a bromophenyl moiety, and a methyl group. The molecular characterization reveals fundamental structural parameters essential for understanding its chemical behavior.

The compound exhibits a molecular formula of C₁₀H₉BrN₂O with a molecular weight of 253.09-253.10 grams per mole [1] [2] [3] [4]. The exact mass determination shows a value of 251.989825 daltons, while the monoisotopic mass is similarly recorded at 251.989825 daltons [1]. These precise measurements are crucial for mass spectrometric identification and computational modeling applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉BrN₂O | Multiple sources [1] [2] [4] |

| Molecular Weight (g/mol) | 253.09-253.10 | ChemSpider [1], Sigma-Aldrich [3] |

| Exact Mass (g/mol) | 251.989825 | ChemSpider [1] |

| Monoisotopic Mass (g/mol) | 251.989825 | ChemSpider [1] |

| CAS Number | 925007-46-1 | Multiple sources [1] [2] [3] [4] |

The compound exhibits distinctive physical properties including a melting point range of 121-126°C [3], indicating substantial intermolecular interactions likely due to hydrogen bonding involving the amino group. The calculated logarithmic partition coefficient (LogP) value of 3.57590 [2] suggests moderate lipophilicity, which influences its solubility characteristics and potential biological membrane permeability.

| Property | Value | Source |

|---|---|---|

| Melting Point (°C) | 121-126 | Sigma-Aldrich [3] |

| Boiling Point (°C) | Not reported | N/A |

| Density (g/cm³) | Not reported | N/A |

| Flash Point (°C) | Not applicable | Sigma-Aldrich [3] |

| LogP | 3.57590 | BOC Sciences [2] |

| Form | Powder/Solid | Sigma-Aldrich [3] |

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides critical structural information for 5-amino-4-(4-bromophenyl)-3-methylisoxazole, although direct spectral data for this specific compound remains limited in the literature. However, comprehensive studies of related isoxazole derivatives enable predictive analysis of the expected spectroscopic signatures [5] [6].

In proton nuclear magnetic resonance spectroscopy, isoxazole derivatives typically exhibit characteristic chemical shift patterns. The isoxazole ring proton at the 4-position generally appears in the range of 6.5-7.5 parts per million [7] [8]. For 4-bromoisoxazoles specifically, this signal typically undergoes an upfield shift due to the electron-withdrawing effect of the bromine substituent [6] [8]. The aromatic protons of the bromophenyl group are expected to resonate between 7.0-8.5 parts per million, with the para-substitution pattern creating a characteristic doublet-doublet pattern [7] [9].

The amino group protons typically appear as a broad signal in the range of 4.5-6.0 parts per million, often exchangeable with deuterium oxide. The methyl group attached to the isoxazole ring is anticipated to show a sharp singlet around 2.0-2.5 parts per million [10].

| Compound Type | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 3,5-Diarylisoxazoles (General) | H-4: 6.7-7.0 | C-4: 95-110 | [8] [10] |

| 4-Bromoisoxazoles (General) | H-4: upfield shifted | C-4: ~89 (upfield) | [6] [8] |

| 3-Phenylisoxazole derivatives | H-4: 6.8-7.2 | C-4: 97-102 | [11] [10] |

| 5-Phenylisoxazole derivatives | H-4: 6.6-7.0 | C-4: 95-100 | [11] [10] |

| Typical Isoxazole H-4 range | 6.5-7.5 | 95-110 | [7] [8] |

| Typical Isoxazole C-4 range | N/A | 85-105 | [8] [6] |

| C=N carbon range | N/A | 155-175 | [7] [8] |

| Aromatic carbons range | 7.0-8.5 | 120-140 | [7] [9] |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule. The isoxazole C-4 carbon typically resonates around 89 parts per million for 4-bromoisoxazoles, representing an upfield shift compared to unsubstituted derivatives [6] [8]. The carbon-nitrogen double bond typically appears in the range of 155-175 parts per million [7] [8]. Aromatic carbons from the bromophenyl group show signals between 120-140 parts per million, with the bromine-bearing carbon appearing characteristically downfield due to the halogen effect [7] [9].

Infrared and Mass Spectrometry Signatures

Infrared spectroscopy provides valuable information about functional group characteristics within 5-amino-4-(4-bromophenyl)-3-methylisoxazole. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the range of 3300-3500 wavenumbers, typically appearing as medium to strong intensity bands [12] [13]. The isoxazole ring system displays distinctive carbon-nitrogen double bond stretching around 1580-1620 wavenumbers with strong intensity [12] [14].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H stretch (amino) | 3300-3500 | Medium-Strong | [12] [13] |

| C=N stretch (isoxazole) | 1580-1620 | Strong | [12] [14] |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | [12] [14] |

| C-Br stretch | 500-600 | Medium | [13] |

| C-N stretch | 1020-1250 | Medium | [12] [14] |

| C-O stretch (isoxazole) | 1000-1300 | Strong | [12] [14] |

| CH stretch (aromatic) | 3000-3100 | Medium | [12] |

| CH3 deformation | 1350-1480 | Medium | [12] |

Aromatic carbon-carbon stretching vibrations appear between 1450-1600 wavenumbers with medium to strong intensity [12] [14]. The carbon-bromine stretching mode manifests in the lower frequency region around 500-600 wavenumbers with medium intensity [13]. The isoxazole ring carbon-oxygen stretching occurs between 1000-1300 wavenumbers with strong intensity [12] [14].

Mass spectrometry fragmentation patterns for 5-amino-4-(4-bromophenyl)-3-methylisoxazole reveal characteristic breakdown pathways. The molecular ion peak appears at mass-to-charge ratios of 253/255 due to bromine isotope patterns [15] [16]. Common fragmentation includes loss of the amino group (mass 16) yielding fragments at 237/239, loss of bromine (mass 79/81) producing fragments around mass 174, and formation of bromophenyl fragments at 157/159 [15].

| Fragment Type | Expected m/z | Relative Intensity | Reference |

|---|---|---|---|

| Molecular ion [M]+ | 253/255 (Br isotopes) | Low-Medium | [15] [16] |

| Loss of NH2 [M-16]+ | 237/239 | Medium | [15] |

| Loss of Br [M-79/81]+ | 174 | High | [15] |

| Bromophenyl fragment | 157/159 | Medium-High | [15] |

| Isoxazole ring fragment | 98-112 | Medium | [15] [16] |

| Methyl loss [M-15]+ | 238/240 | Low | [15] |

| Phenyl fragment | 77 | Medium | [15] [16] |

| Base peak patterns | Variable | High | [16] |

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide fundamental insights into the electronic structure and properties of 5-amino-4-(4-bromophenyl)-3-methylisoxazole. Based on established methodologies for similar isoxazole derivatives, the B3LYP functional with appropriate basis sets represents the optimal computational approach [12] [17] [14].

Geometry optimization calculations typically employ the B3LYP/6-311G(d,p) level of theory, providing accurate structural parameters for the isoxazole ring system and substituent orientations [12] [17]. For high-accuracy property calculations, extended basis sets such as 6-311+G(d,p) are recommended, particularly for systems containing heavy atoms like bromine [12] [17].

| Calculation Parameter | Value/Method | Application | Reference |

|---|---|---|---|

| Optimal DFT Method | B3LYP | Geometry & Properties | [12] [17] [14] |

| Basis Set (Standard) | 6-31G(d,p) | Initial calculations | [12] [17] |

| Basis Set (Extended) | 6-311+G(d,p) | High accuracy calculations | [12] [17] |

| Solvent Model | CPCM/PCM | Solvent effects | [12] |

| Geometry Optimization | B3LYP/6-311G(d,p) | Structure optimization | [12] [17] |

| Frequency Scaling Factor | 0.9688 (B3LYP) | IR frequency correction | [12] |

| Zero Point Energy Correction | Applied | Thermal corrections | [12] |

| Electronic Energy Range | -977 to -1200 Hartree | Total electronic energy | [12] |

Vibrational frequency calculations require scaling factors to correct for systematic overestimation inherent in density functional theory. For B3LYP calculations, a scaling factor of 0.9688 is typically applied to align calculated frequencies with experimental infrared spectra [12]. Zero-point energy corrections are essential for accurate thermodynamic property calculations [12].

Solvent effects can be incorporated using continuum solvation models such as the conductor-like polarizable continuum model or polarizable continuum model [12]. These calculations reveal how polar solvents influence the electronic structure and stability of the isoxazole derivative.

Molecular Orbital Analysis via SMILES/InChI Representations

Molecular orbital analysis provides critical insights into the electronic properties and reactivity of 5-amino-4-(4-bromophenyl)-3-methylisoxazole. The compound can be precisely represented through standardized chemical identifiers that facilitate computational studies [18] [1].

The simplified molecular-input line-entry system representation CC1=NOC(=C1C2=CC=C(C=C2)Br)N encodes the complete molecular structure, enabling automated generation of three-dimensional coordinates for quantum mechanical calculations [1] [2]. The corresponding international chemical identifier InChI=1S/C10H9BrN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 provides a unique molecular descriptor for database searching and computational workflows [1] [2].

| Representation Type | For Target Compound | Computational Relevance | Reference |

|---|---|---|---|

| SMILES | CC1=NOC(=C1C2=CC=C(C=C2)Br)N | Structure input for calculations | [1] [2] |

| InChI | InChI=1S/C10H9BrN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 | Unique identifier for databases | [1] [2] |

| InChI Key | SVGWXNYOUNBVGH-UHFFFAOYSA-N | Database searching | [1] [2] |

| Canonical SMILES | CC1=NOC(=C1C2=CC=C(C=C2)Br)N | Standard representation | [1] [2] |

| Molecular Connectivity | Isoxazole ring + bromophenyl | Connectivity analysis | [12] [14] |

| Stereochemistry | No chiral centers | Conformer generation | [12] |

| Tautomerism | Amino group tautomerism | Energy calculations | [12] |

| Conformational Analysis | Multiple conformers possible | Potential energy surfaces | [12] [17] |

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which govern the compound's electronic properties. For similar isoxazole derivatives, highest occupied molecular orbital energies typically range from -6.0 to -8.0 electron volts, indicating moderate electron-donating capability [12] [13]. Lowest unoccupied molecular orbital energies generally fall between -1.0 to -3.0 electron volts, suggesting reasonable electron-accepting properties [12] [13].

| Orbital Property | Typical Values | Significance | Reference |

|---|---|---|---|

| HOMO Energy Range | -6.0 to -8.0 eV | Electron donation ability | [12] [13] |

| LUMO Energy Range | -1.0 to -3.0 eV | Electron acceptance ability | [12] [13] |

| HOMO-LUMO Gap | 3.0-6.0 eV | Chemical reactivity | [12] [13] |

| Electronic Transitions | π→π* transitions | UV-Vis absorption | [12] |

| Dipole Moment Range | 2.0-5.0 Debye | Molecular polarity | [12] [14] |

| Polarizability | Calculated | Response to electric field | [13] |

| First Hyperpolarizability | Calculated (β₀) | Nonlinear optical properties | [13] |

| Bond Order Analysis | NBO analysis | Bonding characteristics | [13] |

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, typically ranging from 3.0-6.0 electron volts, correlates with chemical reactivity and optical properties [12] [13]. Natural bond orbital analysis provides detailed information about bonding characteristics, electron delocalization, and hyperconjugative interactions within the molecular framework [13].

XLogP3

GHS Hazard Statements

Pictograms

Irritant